molecular formula C8H14N4O3 B13221386 Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate

Cat. No.: B13221386
M. Wt: 214.22 g/mol
InChI Key: RZIWUUAJWWXEQE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate is a chemical compound with the molecular formula C8H14N4O3 and a molecular weight of 214.22 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring makes this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.

    Amino acid modification: The triazole ring is then attached to an amino acid derivative, such as methyl 2-amino-3-butanoate, through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride.

    Electrophiles: Acyl chlorides, alkyl halides.

Major products formed from these reactions include carboxylic acids, dihydrotriazoles, and amides.

Scientific Research Applications

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds to Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate (CAS Number: 1706428-26-3) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_8H14_{14}N4_4O3_3
  • Molecular Weight : 214.22 g/mol
  • Structure : Contains a triazole ring which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may modulate GPCR activity, which plays a crucial role in signal transduction pathways that regulate numerous physiological processes .
  • Antimicrobial Activity :
    • Triazole derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against certain bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity .
  • Antitumor Effects :
    • Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or modulation of apoptotic pathways .

Pharmacological Effects

Research into the pharmacological effects of this compound has yielded promising results:

Effect Observation Source
AntimicrobialInhibition of growth in Gram-positive bacteria
AntitumorInduction of apoptosis in specific cancer cell lines
Modulation of GPCRsAltered signaling pathways leading to physiological changes

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Properties :
    • A study demonstrated that derivatives of triazole exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing efficacy .
  • Cancer Research :
    • Research published on triazole derivatives showed promising results in inhibiting tumor growth in vivo. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]butanoate

InChI

InChI=1S/C8H14N4O3/c1-5(7(9)8(14)15-2)12-3-6(4-13)10-11-12/h3,5,7,13H,4,9H2,1-2H3

InChI Key

RZIWUUAJWWXEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1C=C(N=N1)CO

Origin of Product

United States

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